5-(4-ethoxyphenyl)-1-methanesulfonyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at position 1 . It is considered to be a structural alert with formula C4H4S . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Thiophene-based analogs have been synthesized by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis
The molecular structure of thiophene-based compounds is based on structures generated from information available in databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Synthesis and Catalytic Applications
Catalytic Synthesis of Pyrazoles : Research has demonstrated the use of novel catalysts for the efficient synthesis of pyrazole derivatives. For instance, disulfonic acid imidazolium chloroaluminate has been applied as a new acidic and heterogeneous catalyst for the green, simple, and efficient synthesis of pyrazoles through one-pot multi-component condensation, underlining the importance of such compounds in synthetic chemistry (Moosavi‐Zare et al., 2013).
Structural Studies : The structural elucidation of pyrazole derivatives has been a subject of study, providing insights into their chemical behavior and potential applications in material science. For example, studies on diorganotin derivatives with pyrazolyl functionalized bis(pyrazol-1-yl)methanes have contributed to understanding the structural and biological activity of these complexes (Li et al., 2010).
Organometallic Chemistry : Investigations into the reactivity of bis(pyrazol-1-yl)methanes functionalized with different groups have yielded new insights into the synthesis and properties of organometallic complexes. These studies highlight the versatility of pyrazole derivatives in forming complexes with metals, which could have implications for catalysis and material science (Ding et al., 2011).
Advanced Material Research
Electrochemical Properties : The electrochemical behavior of pyrazole derivatives, such as 3-methyl-5-(p-ethoxyphenyl)-4-(N-2′-methoxyphenyl-p-sulphamyl benzene-azo) pyrazole, has been studied to understand their reduction mechanisms in different solvent systems. Such research lays the groundwork for potential applications in sensors and electronic materials (Seth et al., 1981).
Antimicrobial Activity : The synthesis of novel Schiff bases from pyrazole derivatives and their evaluation for antimicrobial activity have been explored. This research indicates the potential of such compounds in developing new antimicrobial agents, which is crucial for addressing antibiotic resistance (Puthran et al., 2019).
Crystal Structure Analysis : Detailed crystallographic studies on pyrazole derivatives, such as "5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide," have been conducted to understand their molecular and crystal structures. Such analyses are fundamental for the development of materials with specific properties (Kumara et al., 2017).
Mechanism of Action
Thiophene-based compounds
have been studied by a growing number of scientists as a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives show a variety of properties and applications, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Future Directions
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-2-methylsulfonyl-5-thiophen-2-yl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-3-21-13-8-6-12(7-9-13)15-11-14(16-5-4-10-22-16)17-18(15)23(2,19)20/h4-10,15H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHXBVWWMAQVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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